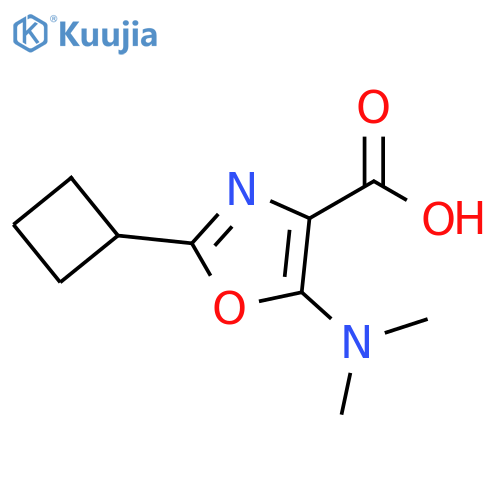Cas no 2137728-39-1 (4-Oxazolecarboxylic acid, 2-cyclobutyl-5-(dimethylamino)-)

2137728-39-1 structure
商品名:4-Oxazolecarboxylic acid, 2-cyclobutyl-5-(dimethylamino)-
CAS番号:2137728-39-1
MF:C10H14N2O3
メガワット:210.229762554169
CID:5257271
4-Oxazolecarboxylic acid, 2-cyclobutyl-5-(dimethylamino)- 化学的及び物理的性質
名前と識別子
-
- 4-Oxazolecarboxylic acid, 2-cyclobutyl-5-(dimethylamino)-
-
- インチ: 1S/C10H14N2O3/c1-12(2)9-7(10(13)14)11-8(15-9)6-4-3-5-6/h6H,3-5H2,1-2H3,(H,13,14)
- InChIKey: NJLTXFBADBOFOC-UHFFFAOYSA-N
- ほほえんだ: O1C(N(C)C)=C(C(O)=O)N=C1C1CCC1
4-Oxazolecarboxylic acid, 2-cyclobutyl-5-(dimethylamino)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-376676-10.0g |
2-cyclobutyl-5-(dimethylamino)-1,3-oxazole-4-carboxylic acid |
2137728-39-1 | 10.0g |
$4914.0 | 2023-03-02 | ||
| Enamine | EN300-376676-1.0g |
2-cyclobutyl-5-(dimethylamino)-1,3-oxazole-4-carboxylic acid |
2137728-39-1 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-376676-2.5g |
2-cyclobutyl-5-(dimethylamino)-1,3-oxazole-4-carboxylic acid |
2137728-39-1 | 2.5g |
$2240.0 | 2023-03-02 | ||
| Enamine | EN300-376676-0.25g |
2-cyclobutyl-5-(dimethylamino)-1,3-oxazole-4-carboxylic acid |
2137728-39-1 | 0.25g |
$1051.0 | 2023-03-02 | ||
| Enamine | EN300-376676-0.05g |
2-cyclobutyl-5-(dimethylamino)-1,3-oxazole-4-carboxylic acid |
2137728-39-1 | 0.05g |
$959.0 | 2023-03-02 | ||
| Enamine | EN300-376676-0.5g |
2-cyclobutyl-5-(dimethylamino)-1,3-oxazole-4-carboxylic acid |
2137728-39-1 | 0.5g |
$1097.0 | 2023-03-02 | ||
| Enamine | EN300-376676-5.0g |
2-cyclobutyl-5-(dimethylamino)-1,3-oxazole-4-carboxylic acid |
2137728-39-1 | 5.0g |
$3313.0 | 2023-03-02 | ||
| Enamine | EN300-376676-0.1g |
2-cyclobutyl-5-(dimethylamino)-1,3-oxazole-4-carboxylic acid |
2137728-39-1 | 0.1g |
$1005.0 | 2023-03-02 |
4-Oxazolecarboxylic acid, 2-cyclobutyl-5-(dimethylamino)- 関連文献
-
1. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
2137728-39-1 (4-Oxazolecarboxylic acid, 2-cyclobutyl-5-(dimethylamino)-) 関連製品
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
